Cas no 19276-01-8 (4-(1H-1,3-benzodiazol-2-yl)butan-2-one)

4-(1H-1,3-benzodiazol-2-yl)butan-2-one is a heterocyclic organic compound featuring a benzimidazole core linked to a butanone moiety. This structure imparts unique electronic and steric properties, making it valuable in pharmaceutical and materials chemistry. The benzimidazole group enhances stability and binding affinity, while the ketone functionality offers reactivity for further derivatization. Its applications include serving as an intermediate in the synthesis of bioactive molecules, such as enzyme inhibitors or fluorescent probes. The compound's balanced lipophilicity and rigidity contribute to its utility in drug design and optoelectronic materials. Proper handling and storage under inert conditions are recommended due to its sensitivity to light and moisture.
4-(1H-1,3-benzodiazol-2-yl)butan-2-one structure
19276-01-8 structure
Product Name:4-(1H-1,3-benzodiazol-2-yl)butan-2-one
CAS No:19276-01-8
MF:C11H12N2O
MW:188.225782394409
MDL:MFCD03011603
CID:123457
PubChem ID:12209021
Update Time:2025-10-28

4-(1H-1,3-benzodiazol-2-yl)butan-2-one Chemical and Physical Properties

Names and Identifiers

    • 4-(1H-benzimidazol-2-yl)-2-Butanone
    • 2-Butanone,4-(1H-benzimidazol-2-yl)-
    • 4-(1H-benzimidazol-2-yl)-butan-2-ol
    • 4-(1H-Benzimidazol-2-yl)butan-2-one
    • 4-(1H-benzoimidazol-2-yl)-butan-2-ol
    • 4-(1H-benzoimidazol-2-yl)-butan-2-one
    • 4-benzimidazol-2-ylbutan-2-ol
    • AC1L7BT3
    • ChemDiv2_000236
    • HMS1369K16
    • NSC331815
    • SBB045701
    • SureCN4619202
    • 4-(1H-benzo[d]iMidazol-2-yl)butan-2-one
    • 2-Butanone,4-(1H-benzimidazol-2-yl)-(9CI)
    • 4-(1H-1,3-benzodiazol-2-yl)butan-2-one
    • SCHEMBL4573158
    • BS-50988
    • 19276-01-8
    • CS-0162789
    • EN300-1853654
    • MFCD03011603
    • F53154
    • DB-348497
    • XH0214
    • MDL: MFCD03011603
    • Inchi: 1S/C11H12N2O/c1-8(14)6-7-11-12-9-4-2-3-5-10(9)13-11/h2-5H,6-7H2,1H3,(H,12,13)
    • InChI Key: BPMKLYRTTZXHON-UHFFFAOYSA-N
    • SMILES: O=C(C)CCC1=NC2C=CC=CC=2N1

Computed Properties

  • Exact Mass: 188.094963011g/mol
  • Monoisotopic Mass: 188.094963011g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 2
  • Heavy Atom Count: 14
  • Rotatable Bond Count: 3
  • Complexity: 217
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 1.2
  • Topological Polar Surface Area: 45.8Ų

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4-(1H-1,3-benzodiazol-2-yl)butan-2-one Suppliers

Amadis Chemical Company Limited
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(CAS:19276-01-8)4-(1H-1,3-benzodiazol-2-yl)butan-2-one
Order Number:A1178186
Stock Status:in Stock
Quantity:1g
Purity:99%
Pricing Information Last Updated:Friday, 30 August 2024 01:38
Price ($):343.0
Email:sales@amadischem.com

Additional information on 4-(1H-1,3-benzodiazol-2-yl)butan-2-one

Chemical Profile of 4-(1H-1,3-benzodiazol-2-yl)butan-2-one (CAS No. 19276-01-8)

4-(1H-1,3-benzodiazol-2-yl)butan-2-one, identified by the Chemical Abstracts Service Number (CAS No.) 19276-01-8, is a significant compound in the realm of medicinal chemistry and pharmacological research. This molecule, featuring a structural framework that combines a butanone moiety with a 1H-1,3-benzodiazole scaffold, has garnered attention due to its potential biological activities and its utility as a building block in the synthesis of more complex pharmacophores.

The 1H-1,3-benzodiazole moiety is a well-known pharmacological scaffold that is widely explored for its interactions with various biological targets. This heterocyclic system is characterized by its ability to engage with multiple receptor types, including benzodiazepine receptors, which are crucial for modulating neuronal function. The benzodiazole core is particularly recognized for its anxiolytic, sedative, and muscle relaxant properties, making it a cornerstone in the development of therapeutic agents for central nervous system (CNS) disorders.

The incorporation of the butanone group in 4-(1H-1,3-benzodiazol-2-yl)butan-2-one introduces additional functionality that can be exploited for modulating the compound's pharmacokinetic and pharmacodynamic properties. Butanone derivatives are known to exhibit diverse biological activities, including effects on enzyme systems and membrane receptors. The combination of these two structural elements suggests that 4-(1H-1,3-benzodiazol-2-yl)butan-2-one may possess unique interactions with biological targets that could be leveraged for therapeutic applications.

Recent advancements in medicinal chemistry have highlighted the importance of rational drug design, where structural modifications are guided by insights from computational modeling and bioinformatics. The study of 4-(1H-1,3-benzodiazol-2-yl)butan-2-one fits into this paradigm, as researchers have begun to explore its potential through both experimental and computational approaches. For instance, molecular docking studies have been employed to predict how this compound might interact with specific protein targets, providing valuable insights into its mechanism of action.

In addition to its theoretical potential, 4-(1H-1,3-benzodiazol-2-yl)butan-2-one has been investigated in vitro for its effects on various biological systems. Preliminary studies have suggested that this compound may exhibit properties relevant to the treatment of neurological disorders. The benzodiazole moiety's interaction with GABAergic receptors has been particularly studied, as GABA (gamma-amino butyric acid) is the primary inhibitory neurotransmitter in the brain. Modulating GABAergic transmission is a key strategy in managing conditions such as epilepsy, anxiety disorders, and sleep disturbances.

The butanone group in 4-(1H-1,3-benzodiazol-2-yl)butan-2-one also opens up possibilities for further chemical modification. Researchers have explored derivatives of this compound that introduce additional functional groups to enhance specific biological activities. For example, modifications aimed at improving metabolic stability or enhancing receptor binding affinity have been reported. These efforts align with the broader goal of developing drugs that are not only effective but also possess favorable pharmacokinetic profiles.

From a synthetic chemistry perspective, 4-(1H-1,3-benzodiazol-2-yl)butan-2-one serves as a versatile intermediate in the preparation of more complex molecules. Its structural features allow for diverse synthetic pathways, enabling access to a wide range of analogs for screening purposes. This flexibility is particularly valuable in drug discovery programs where rapid access to structurally diverse compounds is essential.

The compound's relevance extends beyond academic research into potential industrial applications. Pharmaceutical companies often screen such intermediates for their suitability as starting materials for lead optimization campaigns. The combination of known pharmacological properties and synthetic accessibility makes 4-(1H-1,3-benzodiazol-2-yl)butan-2-one an attractive candidate for further development.

As our understanding of biological systems continues to evolve, so too does our approach to drug design. Computational methods play an increasingly important role in predicting the behavior of molecules like 4-(1H-1,3-benzodiazol-2-yl)butan-2-one, allowing researchers to make informed decisions about which compounds warrant further investigation. High-throughput screening technologies further accelerate this process by enabling rapid assessment of large libraries of compounds.

In conclusion,4-(1H- 3-benzodiazol- 2- yl) butan- 2- one (CAS No. 19276- 01- 8) represents a promising area of research with significant potential for therapeutic applications. Its unique structural features, combined with recent advancements in computational modeling and synthetic chemistry, position it as a valuable asset in the quest for novel pharmaceutical agents.

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Amadis Chemical Company Limited
(CAS:19276-01-8)4-(1H-1,3-benzodiazol-2-yl)butan-2-one
A1178186
Purity:99%
Quantity:1g
Price ($):343.0
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